S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate is an organic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiosulfate family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiol with an alkyl halide. The thiol group (R-SH) reacts with an alkyl halide (R-X) under basic conditions to form the desired thiosulfate compound. The reaction can be represented as follows:
R−SH+R′−X→R−S−R′+HX
In this case, the thiol group is derived from 2-cyclohexylthioethylamine, and the alkyl halide is a suitable precursor that provides the amidino and thiosulfate functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiosulfate derivatives
Scientific Research Applications
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets through its sulfur and nitrogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The thiosulfate group can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- S-((N-(2-(2-Hydroxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate
- S-((N-(2-(2-Methoxyethoxy)ethyl)amidino)methyl) hydrogen thiosulfate
Uniqueness
S-((N-(2-Cyclohexylthioethyl)amidino)methyl) hydrogen thiosulfate is unique due to the presence of the cyclohexylthioethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
40284-01-3 |
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Molecular Formula |
C10H20N2O3S3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylcyclohexane |
InChI |
InChI=1S/C10H20N2O3S3/c11-10(8-17-18(13,14)15)12-6-7-16-9-4-2-1-3-5-9/h9H,1-8H2,(H2,11,12)(H,13,14,15) |
InChI Key |
WIAALPGBRQCFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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